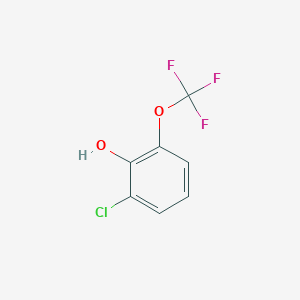

2-Chloro-6-(trifluoromethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-6-(trifluoromethoxy)phenol” is an organic compound . It is a derivative of phenol, where one hydrogen atom of the phenol is replaced by a chloro group and another hydrogen atom is replaced by a trifluoromethoxy group .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H4ClF3O2 . It has a chloro group and a trifluoromethoxy group attached to the phenol ring .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Chlorinated Organics Formation : Research into the oxidation of triclosan, a structurally similar compound to 2-Chloro-6-(trifluoromethoxy)phenol, with free chlorine under drinking water treatment conditions reveals the formation of various chlorinated organic compounds. This reaction highlights the potential environmental impact of chlorophenols and their derivatives, including the formation of chloroform and other chlorinated by-products, which could be relevant to understanding the behavior of this compound in similar conditions (Rule et al., 2005).

Photocatalytic Degradation : The environmental persistence and photochemical behavior of triclosan, a compound related to this compound, have been studied extensively. Insights into triclosan's degradation pathways under UV irradiation and in the presence of photocatalysts could inform potential environmental degradation mechanisms for this compound and its role in the formation of toxic by-products such as dioxins (Latch et al., 2003).

Synthetic Applications

Organometallic Synthesis : The site-selective functionalization and synthetic applications of halogen-bearing phenols, including those with trifluoromethoxy groups, have been explored. These studies provide a foundation for the use of this compound in diversity-oriented synthesis, potentially enabling the selective introduction of functional groups to create novel organic compounds with desired properties (Marzi & Schlosser, 2005).

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the enzyme’s ability to catalyze reactions efficiently .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt the normal signaling pathways in liver cells, leading to altered gene expression and metabolic dysfunction. Additionally, it can induce oxidative stress in cells, resulting in cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of these enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can result in liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The distribution of this compound is influenced by its chemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function .

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJQVSGHNPDZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)

![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)